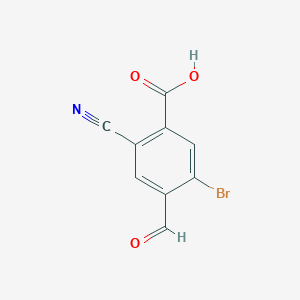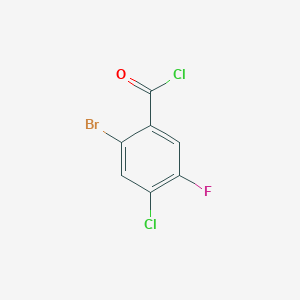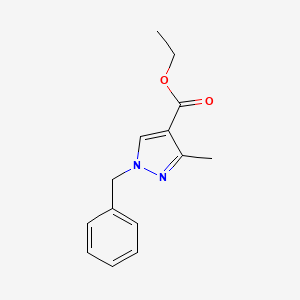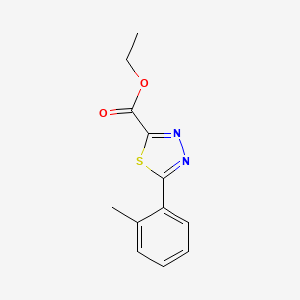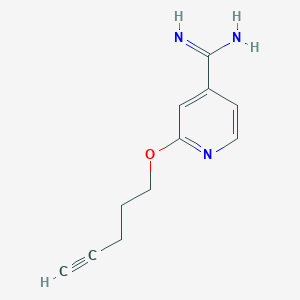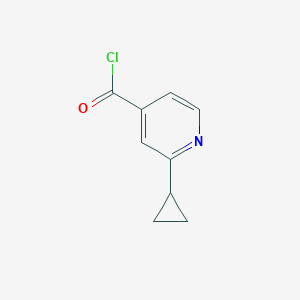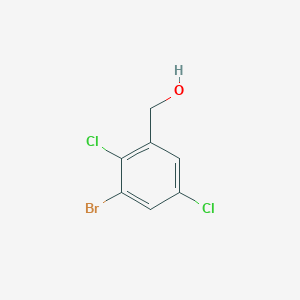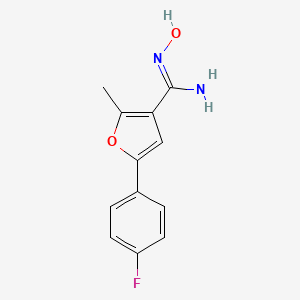
5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine
Vue d'ensemble
Description
“5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine” is a complex organic compound. The name suggests it contains a furan ring, a common heterocyclic compound, and a carboxamidine group. It also has a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, fluorinated phenylalanines have been synthesized using various methods, including Negishi cross-coupling reactions . Another method involves the iodine-catalyzed five-component reaction .
Applications De Recherche Scientifique
Antiprotozoal Applications
One of the key scientific research applications of "5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine" and its analogs is in the field of antiprotozoal therapy. Compounds structurally related to this molecule have been synthesized and evaluated for their efficacy against protozoan parasites. For instance, compounds designed around similar furan-based structures have demonstrated significant in vitro activity against Trypanosoma brucei rhodesiense, responsible for sleeping sickness, and Plasmodium falciparum, the causative agent of malaria. These compounds have shown strong DNA affinities, indicating their potential mechanism of action through interaction with the genetic material of these parasites. Some of these compounds have exhibited remarkable in vivo activity in mouse models for trypanosomiasis, suggesting their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).
Anti-Inflammatory and Antinociceptive Properties
Further research into compounds with similar structural motifs has explored their anti-inflammatory and antinociceptive effects. Derivatives synthesized from related furan compounds have been evaluated for their ability to manage pain and inflammation, showcasing the broad therapeutic potential of this chemical class. These studies indicate that by modifying the furan nucleus or by introducing different functional groups, it's possible to achieve significant biological activity, pointing to the versatility and potential of "this compound" and its derivatives in developing new pharmacological agents (Selvam et al., 2012).
Antiviral Activity
Another important application area is the compound's potential antiviral activity. Similar furan-based compounds have been investigated for their effects against avian influenza virus (H5N1), demonstrating promising antiviral properties. These findings suggest the possible utility of "this compound" and related compounds in the development of new antiviral therapies, particularly against strains of influenza that pose a significant threat to public health (Flefel et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N'-hydroxy-2-methylfuran-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-10(12(14)15-16)6-11(17-7)8-2-4-9(13)5-3-8/h2-6,16H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOAAGZNYRCTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





